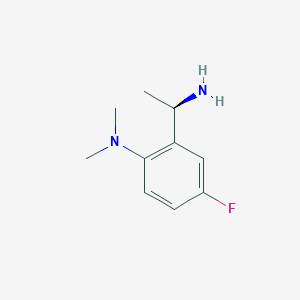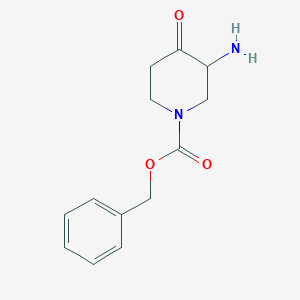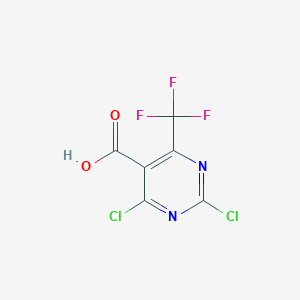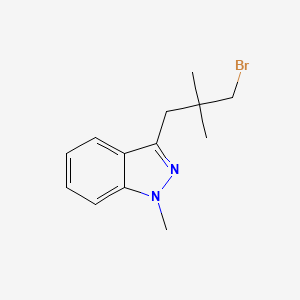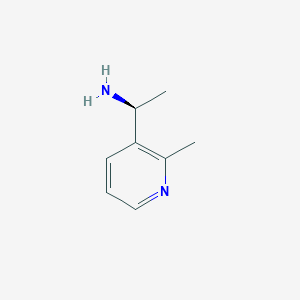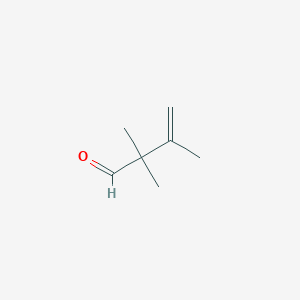
2,2,3-Trimethylbut-3-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trimethylbut-3-enal is an organic compound with the molecular formula C7H12O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon atom. This compound is notable for its unique structure, which includes three methyl groups and a double bond, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylbut-3-enal typically involves multi-step reactions. One common method includes the use of tetrahydrofuran as a solvent, followed by oxidation with chromium trioxide (CrO3) in the presence of acetic acid, propionic acid, and water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3-Trimethylbut-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bond allows for electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens or hydrogen halides in the presence of catalysts.
Major Products Formed:
Oxidation: 2,2,3-Trimethylbutanoic acid.
Reduction: 2,2,3-Trimethylbut-3-enol.
Substitution: Various halogenated derivatives depending on the reagent used.
Applications De Recherche Scientifique
2,2,3-Trimethylbut-3-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,2,3-Trimethylbut-3-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The double bond in the structure allows for additional reactivity, enabling the compound to participate in various chemical pathways.
Comparaison Avec Des Composés Similaires
2,3,3-Trimethyl-1-butene: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,2,4-Trimethylpentane: Another branched alkane with different reactivity due to the absence of a double bond and aldehyde group.
Uniqueness: 2,2,3-Trimethylbut-3-enal is unique due to its combination of an aldehyde group and a double bond, providing a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
2,2,3-trimethylbut-3-enal |
InChI |
InChI=1S/C7H12O/c1-6(2)7(3,4)5-8/h5H,1H2,2-4H3 |
Clé InChI |
IOLBOWCWGVKAQS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C)(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


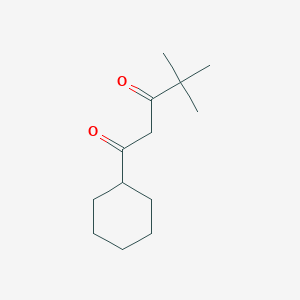
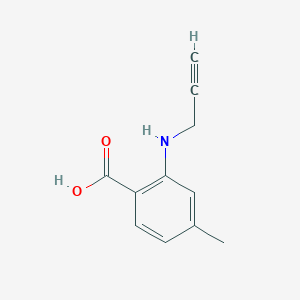
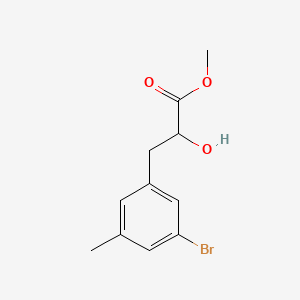


![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)
